Bienvenue dans la boutique en ligne BenchChem!

S 9788

Multidrug resistance P-glycoprotein inhibition Daunorubicin accumulation

S 9788 is a unique triazinoaminopiperidine MDR modulator that achieves complete (100%) restoration of intracellular drug accumulation at 5 μmol/L—a level unattained by verapamil or cyclosporine A at equimolar concentrations. With a 46-hour elimination half-life enabling sustained P-gp inhibition between doses, dual P-gp/PKC inhibitory activity, and superior potency across anthracycline and vinca alkaloid chemosensitization panels (2×–300× vs. verapamil), S 9788 is the definitive reference modulator for MDR research. Ideal for xenograft studies, dose-response assays, and PKC-MDR pathway investigations.

Molecular Formula C28H33F2N7
Molecular Weight 505.6 g/mol
CAS No. 140945-01-3
Cat. No. B1680462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 9788
CAS140945-01-3
Synonyms6-(4-(2,2-di(4-fluorophenyl)ethylamino)-1-piperidinyl)-N,N'-di-2-propenyl-1,3,5-triazine-2,4-diamine
S 9788
S-9788
S9788
Molecular FormulaC28H33F2N7
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESC=CCNC1=NC(=NC(=N1)N2CCC(CC2)NCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
InChIInChI=1S/C28H33F2N7/c1-3-15-31-26-34-27(32-16-4-2)36-28(35-26)37-17-13-24(14-18-37)33-19-25(20-5-9-22(29)10-6-20)21-7-11-23(30)12-8-21/h3-12,24-25,33H,1-2,13-19H2,(H2,31,32,34,35,36)
InChIKeyGERNFWKTMKWULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S 9788 (CAS 140945-01-3) Procurement Guide: Triazinoaminopiperidine Multidrug Resistance Modulator


S 9788 (CAS 140945-01-3, molecular formula C28H33F2N7, molecular weight 505.61) is a synthetic triazinoaminopiperidine derivative that functions as a multidrug resistance (MDR) modulator through direct binding and inhibition of P-glycoprotein (P-gp) [1]. Originally developed by Servier as an investigational MDR reversal agent, S 9788 advanced to Phase II clinical evaluation before development was discontinued due to dose-limiting cardiac toxicity [2]. Unlike many other MDR modulators that belong to established pharmacological classes such as calcium channel blockers (verapamil), immunosuppressants (cyclosporine A), or antiarrhythmics (quinine), S 9788 represents a distinct chemical scaffold and does not belong to any previously known class of MDR revertants [3]. The compound has been extensively characterized for its ability to potentiate the cytotoxicity of chemotherapeutic agents including doxorubicin, vincristine, and vinblastine in P-gp-overexpressing resistant cell lines and in vivo tumor models [4].

Why Verapamil, Cyclosporine A, or Quinine Cannot Substitute for S 9788 in MDR Research


Multidrug resistance reversal agents are not functionally interchangeable. Despite sharing a common target (P-glycoprotein), the potency, intracellular drug tolerance reversal capacity, pharmacokinetic profile, and off-target signaling effects of S 9788 differ quantitatively from commonly used alternatives such as verapamil, cyclosporine A, and quinine [1]. S 9788 demonstrates substantially higher MDR reversal potency on an equimolar basis, requires lower concentrations to achieve complete drug accumulation restoration in comparative panels, and uniquely combines P-gp inhibition with protein kinase C (PKC) inhibitory activity—a secondary effect not observed with verapamil or quinine [2]. These differential characteristics mean that substituting a generic MDR modulator for S 9788 may result in incomplete resistance reversal, confounding of experimental results due to class-specific off-target effects, or failure to achieve clinically relevant in vivo exposures. The following evidence items provide the quantitative basis for this differentiation [3].

S 9788 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


S 9788 vs. Verapamil and Cyclosporine A: Quantitative Reversal Potency in K562 Leukemia Cells

In a direct head-to-head comparison using K562 human leukemia cell lines expressing P-glycoprotein, S 9788 exhibited significantly higher MDR reversing activity than both verapamil and cyclosporine A [1]. At an equimolar concentration of 5 μmol/L, S 9788 achieved complete restoration (100%) of intracellular daunorubicin accumulation to levels observed in sensitive parental cells, whereas verapamil and cyclosporine A produced only partial restoration [1]. In clinical samples from 15 P-glycoprotein-positive hematologic malignancy patients, S 9788 demonstrated superior reversal activity compared to the two other agents in 7 out of 10 evaluable cases [1].

Multidrug resistance P-glycoprotein inhibition Daunorubicin accumulation Hematologic malignancies

S 9788 in a 12-Agent MDR Modulator Panel: Comparative Concentration Required for Complete Drug Accumulation Restoration

In a systematic cross-study comparison evaluating 12 MDR-modulating agents in doxorubicin-resistant rat glioblastoma cells (C6 0.5 line), the concentration of modulator required to completely restore drug accumulation to the level of sensitive cells was determined [1]. S 9788 required 10 μmol/L for complete accumulation restoration, positioning it as more potent than six comparators (amiodarone, trifluoperazine, dipyridamole: 20 μmol/L; tamoxifen, diltiazem: 40 μmol/L; quinine, quinidine, nifedipine: >100 μmol/L), but less potent than cyclosporine A (3 μmol/L), verapamil, and nicardipine (6 μmol/L) [1]. Critically, S 9788 and cyclosporine A both demonstrated the ability to decrease intracellular IC50 for doxorubicin—reversing intracellular drug tolerance—whereas verapamil, nicardipine, dipyridamole, diltiazem, and quinidine could not reduce this parameter [1].

MDR reversal potency Drug accumulation restoration P-glycoprotein Glioblastoma

S 9788 vs. Verapamil: Relative MDR Reversal Potency Range Across Multiple Cell Lines

Across 48 murine and human tumor cell lines evaluated in vitro, S 9788 demonstrated MDR reversal potency that exceeded verapamil by a factor ranging from 1-fold to 300-fold, depending on the specific cell line and cytotoxic agent combination [1]. A separate direct comparative study characterized S 9788 as being 2-fold to 255-fold more active than verapamil, with preferential potentiation of vinca-alkaloid cytotoxicity [2]. This wide range reflects the heterogeneous nature of MDR phenotypes across different tumor models but consistently establishes S 9788 as the more potent modulator on an equimolar basis [1].

MDR reversal fold potency Verapamil comparison Cross-cell-line variability Vinca alkaloid sensitization

S 9788 Human Pharmacokinetics: Extended Elimination Half-Life Supporting Sustained P-gp Inhibition

In a Phase I clinical study of 24 patients with advanced solid tumors, S 9788 administered as a 30-minute intravenous infusion exhibited a mean apparent elimination half-life of 46 ± 23 hours [1]. Plasma concentrations reached up to 3.7 μmol/L with the tested administration schedule, and concentrations known to reverse MDR in vitro were achieved at non-toxic doses [1]. The long half-life distinguishes S 9788 from shorter-acting MDR modulators and supports sustained P-gp inhibition over extended periods following a single dose [2]. Urinary elimination of unchanged drug was negligible, indicating predominantly non-renal clearance mechanisms [1]. Plasma pharmacokinetics were linear up to the maximum tolerated dose of 96 mg/m² and were not significantly altered by co-administration of doxorubicin [1].

Pharmacokinetics Elimination half-life Plasma concentration MDR reversal threshold

S 9788 vs. Cyclosporine A and Verapamil: PKC Inhibitory Activity as a Secondary Mechanism

Evaluation of protein kinase C (PKC) activity in multidrug-resistant cell lines revealed a mechanistic differentiation between MDR modulators [1]. Cyclosporine A and S 9788, which demonstrated the greatest MDR reversal activity, also significantly inhibited PKC activity in both KB-resistant human cell lines and C6 rat glioblastoma lines [1]. In contrast, verapamil and quinine exhibited only marginal effects on PKC activity [1]. This suggests that S 9788 may act on MDR through dual mechanisms: direct P-glycoprotein interaction (shared with verapamil) and modulation of PKC-mediated phosphorylation pathways (distinct from verapamil) [1].

Protein kinase C PKC inhibition Secondary pharmacology MDR reversal mechanism

S 9788 in Anthracycline Reversal: Superior Efficacy vs. Verapamil and Quinine

In a comparative study examining the ability of three MDR modulators (verapamil, quinine, and S 9788) to sensitize doxorubicin-resistant MCF7 and K562 human tumor cells to anthracyclines, S 9788 was identified as the most active reversal agent at equimolar doses [1]. The study evaluated sensitization to three anthracyclines (doxorubicin, pirarubicin, and idarubicin), with S 9788 demonstrating the highest efficiency, followed by verapamil, and quinine being the least active [1]. The relative reversal efficiencies were consistent across all three anthracycline substrates tested [1].

Anthracycline resistance Doxorubicin Pirarubicin Idarubicin MDR reversal efficiency

S 9788 Optimal Research Application Scenarios Based on Quantitative Evidence


In Vitro MDR Reversal Studies Requiring Complete Drug Accumulation Restoration

Based on the direct head-to-head evidence showing that S 9788 achieves complete (100%) restoration of intracellular daunorubicin accumulation at 5 μmol/L in K562 leukemia cells—whereas verapamil and cyclosporine A produce only partial restoration at equimolar concentrations—S 9788 is the optimal choice for experimental designs where incomplete MDR reversal would confound results [1]. This scenario is particularly relevant for dose-response studies of chemotherapeutic agents in P-gp-overexpressing cell lines, where partial reversal could lead to underestimation of true cytotoxic potency and erroneous IC50 calculations [1].

In Vivo Xenograft Studies Requiring Sustained P-gp Inhibition Over Extended Dosing Intervals

The extended human elimination half-life of S 9788 (46 ± 23 hours), coupled with its linear pharmacokinetics up to 96 mg/m² and achievement of MDR-reversing plasma concentrations (up to 3.7 μmol/L) at non-toxic doses, makes it particularly suitable for preclinical xenograft models where sustained P-gp inhibition is required between dosing intervals [2]. The negligible urinary excretion and absence of pharmacokinetic interaction with doxorubicin further support co-administration protocols in combination chemotherapy studies [2]. This contrasts with shorter-acting modulators like verapamil (t1/2 ~3-7 hours), which may require more frequent dosing to maintain effective P-gp blockade [2].

Studies Investigating Dual Mechanisms of MDR Reversal Including PKC Pathway Modulation

Evidence demonstrating that S 9788 inhibits protein kinase C (PKC) activity in MDR cells—an effect shared with cyclosporine A but absent in verapamil and quinine—positions S 9788 as the preferred tool compound for research examining the intersection of P-gp function and PKC-mediated phosphorylation pathways [3]. This scenario applies to mechanistic studies of MDR where PKC-dependent regulation of P-gp activity or expression is hypothesized to contribute to the resistant phenotype, and where a modulator with dual activity (direct P-gp binding plus PKC inhibition) is required to test pathway interactions [3].

Anthracycline Resistance Reversal in Breast Cancer and Leukemia Cellular Models

The direct comparative evidence showing S 9788 as the most active reversal agent among verapamil and quinine for sensitizing doxorubicin-resistant MCF7 (breast cancer) and K562 (leukemia) cells to anthracyclines (doxorubicin, pirarubicin, idarubicin) makes S 9788 the optimal procurement choice for anthracycline-focused MDR research [4]. The consistent superiority across all three anthracycline substrates tested indicates robust, substrate-independent reversal activity in these cell line models [4].

Broad-Panel MDR Screening Across Multiple Tumor Cell Lines

For research programs conducting MDR reversal screening across diverse tumor cell line panels (up to 48 murine and human lines), S 9788 provides a consistently potent reference modulator with demonstrated superiority over verapamil by factors ranging from 2× to 300× depending on the specific cellular context [5]. This wide potency range reflects the heterogeneous nature of MDR phenotypes but establishes S 9788 as a reliable high-activity positive control for assay validation and comparator benchmarking [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 9788

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.